molecular formula C15H17N3O B7142732 N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide

N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B7142732
M. Wt: 255.31 g/mol
InChI Key: MHBFSIOVLUMHSO-UHFFFAOYSA-N
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Description

N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide: is an organic compound that features a cyclobutanecarboxamide core with a phenyl ring substituted with a 3-methylpyrazol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the 3-methylpyrazol group: This can be achieved by reacting 3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment to the phenyl ring: The 3-methylpyrazol group is then attached to a phenyl ring through a substitution reaction.

    Formation of the cyclobutanecarboxamide core: The substituted phenyl ring is then reacted with cyclobutanecarboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl ring and the pyrazol group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylpyrazol-1-yl)phenyl]cyclopentanecarboxamide
  • N-[2-(3-methylpyrazol-1-yl)phenyl]cyclohexanecarboxamide
  • N-[2-(3-methylpyrazol-1-yl)phenyl]cycloheptanecarboxamide

Uniqueness

N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide is unique due to its specific cyclobutanecarboxamide core, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. This uniqueness may translate to different biological activities and applications.

Properties

IUPAC Name

N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-9-10-18(17-11)14-8-3-2-7-13(14)16-15(19)12-5-4-6-12/h2-3,7-10,12H,4-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBFSIOVLUMHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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